molecular formula C19H18NO3P B11945200 Benzyl-phosphoramidic acid diphenyl ester CAS No. 33985-75-0

Benzyl-phosphoramidic acid diphenyl ester

Cat. No.: B11945200
CAS No.: 33985-75-0
M. Wt: 339.3 g/mol
InChI Key: WWOHGSPVWZHMKU-UHFFFAOYSA-N
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Description

Benzyl-phosphoramidic acid diphenyl ester is an organic compound with the molecular formula C₁₉H₁₈NO₃P. It is a derivative of phosphoramidic acid, where the hydrogen atoms are replaced by benzyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl-phosphoramidic acid diphenyl ester typically involves the reaction of benzylamine with diphenyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl-phosphoramidic acid diphenyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and esterification.

Common Reagents and Conditions:

Major Products Formed:

  • Hydrolysis: Benzylamine, diphenyl phosphate, and phosphoric acid.
  • Aminolysis: Amides.
  • Esterification: Esters.

Scientific Research Applications

Benzyl-phosphoramidic acid diphenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of benzyl-phosphoramidic acid diphenyl ester involves its ability to form stable complexes with various molecules. This property is attributed to the presence of the phosphoramidate group, which can form hydrogen bonds and coordinate with metal ions. The compound can also undergo hydrolysis to release benzylamine and diphenyl phosphate, which can further interact with biological molecules .

Comparison with Similar Compounds

  • Benzyl-phosphoramidic acid dimethyl ester
  • Benzyl-phosphoramidic acid diethyl ester
  • Benzyl-phosphoramidic acid dipropyl ester

Comparison: Benzyl-phosphoramidic acid diphenyl ester is unique due to the presence of the diphenyl groups, which provide steric hindrance and increase the stability of the compound. This makes it more resistant to hydrolysis compared to its dimethyl and diethyl counterparts. Additionally, the diphenyl groups enhance the compound’s ability to form stable complexes with metal ions, making it more effective in certain applications .

Properties

CAS No.

33985-75-0

Molecular Formula

C19H18NO3P

Molecular Weight

339.3 g/mol

IUPAC Name

N-diphenoxyphosphoryl-1-phenylmethanamine

InChI

InChI=1S/C19H18NO3P/c21-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-15H,16H2,(H,20,21)

InChI Key

WWOHGSPVWZHMKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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